1-(3-Chloro-4-methoxyphenyl)-4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-YL)pyrrolidin-2-one
Description
This compound is a structurally complex molecule featuring:
- A 3-chloro-4-methoxyphenyl group at the pyrrolidin-2-one ring’s 1-position, which introduces steric bulk and electronic modulation via the chloro and methoxy substituents.
- A pyrrolidin-2-one core, a lactam ring known to enhance metabolic stability and bioavailability in drug-like molecules .
- A 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl substituent at the 4-position, combining a sulfur-linked oxadiazole heterocycle with a 4-chlorophenyl ketone moiety. This group is hypothesized to influence redox activity and intermolecular interactions .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4S/c1-29-18-7-6-15(9-16(18)23)26-10-13(8-19(26)28)20-24-25-21(30-20)31-11-17(27)12-2-4-14(22)5-3-12/h2-7,9,13H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSEHUWEAWOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-YL)pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under basic conditions.
Introduction of the Sulfanyl Group: The oxadiazole ring is then functionalized with a sulfanyl group through nucleophilic substitution reactions.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is synthesized through the reaction of appropriate amines with α-haloketones.
Coupling Reactions: The final step involves coupling the pyrrolidin-2-one core with the functionalized oxadiazole ring and the chloro-methoxyphenyl group through suitable coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-YL)pyrrolidin-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under suitable conditions to form new heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Cyclization Conditions: Acidic or basic conditions, elevated temperatures.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
New Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-YL)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and their comparative properties are summarized below:
Key Findings:
Antioxidant Activity : Replacement of the 3-Cl-4-MeO-phenyl group with a 5-Cl-2-hydroxyphenyl moiety (as in ) significantly enhances radical scavenging activity. The hydroxyl group likely contributes to hydrogen donation, a critical mechanism in antioxidant behavior .
Methoxy vs. Hydroxyl: Methoxy groups (as in the target compound) reduce polarity compared to hydroxyl groups, possibly improving membrane permeability but reducing antioxidant efficacy .
Heterocycle Impact : The 1,3,4-oxadiazole ring in the target compound may confer redox activity, whereas triazole or pyrazole rings () might prioritize hydrogen bonding or π-π stacking interactions.
Structural Rigidity : Spiro systems () enforce conformational constraints, contrasting with the target compound’s flexible sulfanyl linker, which could allow adaptive binding to dynamic targets.
Biological Activity
The compound 1-(3-Chloro-4-methoxyphenyl)-4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-YL)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is . The structural complexity arises from the presence of various functional groups including chloro, methoxy, and oxadiazole moieties.
Key Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity. |
| Methoxy Group | May contribute to the compound's pharmacological properties. |
| Oxadiazole Moiety | Associated with diverse biological activities including anti-inflammatory and antimicrobial effects. |
Antimicrobial Activity
Research indicates that compounds featuring the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
Several studies have highlighted the anticancer potential of similar compounds. For example, oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine is crucial for enhancing their anticancer activity .
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of oxadiazole derivatives on A-431 and Jurkat cell lines, certain compounds exhibited IC50 values lower than established chemotherapeutic agents such as doxorubicin, indicating promising anticancer properties .
Anti-inflammatory Effects
Compounds with oxadiazole structures have also been reported to exhibit anti-inflammatory properties. For instance, derivatives synthesized with specific substitutions at the 2 and 5 positions of the oxadiazole ring showed significant inhibition of inflammatory markers in vitro .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the pyrrolidinone structure may facilitate interactions with enzymes involved in inflammatory pathways.
- Receptor Modulation : The chloro and methoxy substituents may enhance binding affinity to specific receptors involved in cancer progression.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Cytotoxicity against A-431 and Jurkat | |
| Anti-inflammatory | Inhibition of inflammatory markers |
Pharmacological Studies Overview
Several pharmacological studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Studies : Assessed against various bacterial strains; showed promising results.
- Cytotoxicity Assays : Evaluated using MTT assays on cancer cell lines; demonstrated significant cytotoxic effects.
- Anti-inflammatory Testing : Conducted using animal models; indicated reduction in inflammation markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
